molecular formula C10H10S B103493 2,7-Dimethylbenzo[b]thiophene CAS No. 16587-40-9

2,7-Dimethylbenzo[b]thiophene

Cat. No. B103493
CAS RN: 16587-40-9
M. Wt: 162.25 g/mol
InChI Key: DNEXCQLUONZSTB-UHFFFAOYSA-N
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Description

2,7-Dimethylbenzo[b]thiophene is a chemical compound that belongs to the family of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The specific structure of 2,7-dimethylbenzo[b]thiophene includes two methyl groups at the 2nd and 7th positions of the benzo[b]thiophene core.

Synthesis Analysis

The synthesis of substituted benzo[b]thiophenes, such as 2,3-dimethylbenzo[b]thiophenes, has been achieved through palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. This method involves the coupling of bromo or amino precursors with various substituted anilines and pyridines, using palladium acetate, ligands like BINAP or Xantphos, and cesium carbonate as a base . Another approach for synthesizing 2,3-diarylbenzo[b]thiophenes, which could be adapted for 2,7-dimethylbenzo[b]thiophene, utilizes nickel-catalyzed Suzuki-Miyaura cross-coupling followed by palladium-catalyzed decarboxylative arylation .

Molecular Structure Analysis

The molecular structure of methoxybenzo[b]thiophenes, which are structurally related to 2,7-dimethylbenzo[b]thiophene, has been elucidated using single-crystal X-ray diffractometry. These studies reveal the positioning of substituents on the benzo[b]thiophene core and the presence of intermolecular forces such as van der Waals and hydrogen bonding in the crystal lattice .

Chemical Reactions Analysis

While the specific chemical reactions of 2,7-dimethylbenzo[b]thiophene are not detailed in the provided papers, the reactivity of benzo[b]thiophene derivatives can be inferred. For instance, the synthesis of various thiophene derivatives from benzo[b]thiophene precursors involves initial reactions with different organic reagents, indicating that the benzo[b]thiophene core is amenable to functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. For example, the presence of substituents such as methoxy groups can affect the compound's crystal packing and intermolecular interactions . Additionally, the antioxidant properties of 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes have been evaluated, demonstrating that these compounds possess biological activity, which is influenced by the type and position of substituents on the phenyl ring .

Scientific Research Applications

Synthesis and Antioxidant Activity

Synthesis and Antioxidant Properties : 2,7-Dimethylbenzo[b]thiophene derivatives have been synthesized and evaluated for their antioxidant properties. Studies have shown that these compounds exhibit significant antioxidant activity, with their effectiveness influenced by the presence and position of different substituents. These findings suggest the potential of these compounds in applications requiring antioxidant properties, such as in the prevention of oxidative stress-related diseases or in the preservation of food and materials (Queiroz et al., 2007).

Electrochemical Analysis for Antioxidant Activity : Electrochemical methods have been used to further understand the antioxidant activity of 2,7-Dimethylbenzo[b]thiophene derivatives. The studies have revealed that compounds with electron-donating groups on the arylamine moiety exhibit better antioxidant activity, as indicated by lower oxidation potentials. This insight provides a quantitative approach to evaluating and predicting the antioxidant capabilities of these compounds (Abreu et al., 2009).

Potential Therapeutic Applications

Dual Antidepressant Action : Some derivatives of 2,7-Dimethylbenzo[b]thiophene have been synthesized to act as dual-action antidepressants, targeting both the serotonin transporter and 5-HT1A receptors. These compounds exhibit promising in vitro affinity for these targets, suggesting potential therapeutic applications in the treatment of depression (Orus et al., 2002).

Antimicrobial and Electronic Properties

Antimicrobial Activity : Certain novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives with a 2,7-Dimethylbenzo[b]thiophene moiety have been synthesized and shown to possess antimicrobial properties. This highlights the potential of these compounds in developing new antimicrobial agents (Kheder & Mabkhot, 2012).

Electronic Properties and Computational Studies : The electronic properties of carbazole-thiophene dimers linked to a 2,7-Dimethylbenzo[b]thiophene core have been evaluated, providing insights into their photophysical and electrochemical characteristics. These findings are relevant for the development of materials in electronic applications, such as in organic electronics and solar cells (Damit et al., 2016).

properties

IUPAC Name

2,7-dimethyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10S/c1-7-4-3-5-9-6-8(2)11-10(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEXCQLUONZSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168045
Record name Benzo(b)thiophene, 2,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethylbenzo[b]thiophene

CAS RN

16587-40-9
Record name Benzo(b)thiophene, 2,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016587409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene, 2,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
M Radke, H Willsch - Fuel, 1993 - Elsevier
Heating experiments comprising ten isothermal 24 h stages with intermittent cooling and solvent extraction were carried out on sulfur-rich subbituminous coal at temperatures between …
Number of citations: 25 www.sciencedirect.com
S Gronowitz, G Nikitidis… - Acta chemica scandinavica …, 1991 - actachemscand.org
Heating of 3, 5-dibromo-2-methyl-and 3, 5-dibromo-2-phcnyl-thiophene 1, 1-dioxide, and of 4-bromo-2-methylthiophene 1, 1-dioxide, in alcohol leads to dimerization followed by …
Number of citations: 9 actachemscand.org
JL Davidson, H Patel, PN Preston - Journal of organometallic chemistry, 1987 - Elsevier
Lithiation of tricarbonyl(benzo[b]thiophene)chromium with Bu n Li followed by methylation with MeI gives successively 2-methyl- and 2,7-dimethyl-substituted derivatives. Similarly, 3-, 4-…
Number of citations: 4 www.sciencedirect.com
P Heininger, E Claus - Fresenius' journal of analytical chemistry, 1995 - Springer
Sediment samples from different reference sites representing typical situations on the river Elbe were analyzed for organo-sulphur compounds (OSC). Gas chromatography with sulphur …
Number of citations: 13 link.springer.com
H Patel - 1989 - elibrary.ru
Tricarbonyl (thiophene) chromium was synthesised by a literature method. Reactions of this substrate with lithium dimethyl malonate and potassium dimethyl malonate were …
Number of citations: 3 elibrary.ru
F Lorenzini, KT Hindle, SJ Craythorne… - …, 2006 - ACS Publications
The synthesis of [Rh 2 (COD) 2 (dppm)(μ 2 -Cl)]BF 4 (1) (COD = 1,5-cyclooctadiene, dppm = bis(diphenylphosphino)methane) from simple precursors is reported. This is a rare example …
Number of citations: 22 pubs.acs.org
LS Freitas, C Von Mühlen, JH Bortoluzzi, CA Zini… - … of Chromatography A, 2009 - Elsevier
In this work the higher peak capacity and resolution of comprehensive two-dimensional gas chromatography (GC×GC) has been successfully applied, for the first time, to tentatively …
Number of citations: 24 www.sciencedirect.com
LR Ramanampisoa, M Radke - Organic geochemistry, 1995 - Elsevier
Seven core samples from a 120 cm section of the Kimmeridge Clay formation, Cleveland Basin, north-eastern England, comprising a short-term organic cycle were analyzed for …
Number of citations: 24 www.sciencedirect.com
M Kyari, A Cunliffe, PT Williams - Energy & Fuels, 2005 - ACS Publications
Different types and brands of used automotive tires from several countries throughout the world have been pyrolyzed in a fixed-bed reactor under identical conditions. The aim of the …
Number of citations: 201 pubs.acs.org
SJ Kang, SJ Jung, YJ Choi, BD Choi - Journal of Life Science, 2010 - Citeseer
Mideoduck drips were mixed with amino acids (Met, Tau, Gly, Ala, Thr, Cys), thiamine and sugars (Glucose, Ribose) for flavor modification and evaluation using the Maillard reaction. To …
Number of citations: 6 citeseerx.ist.psu.edu

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